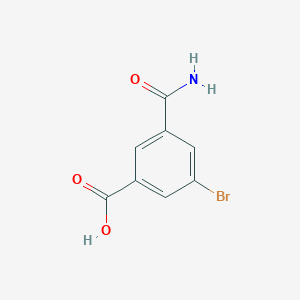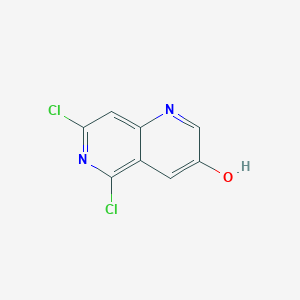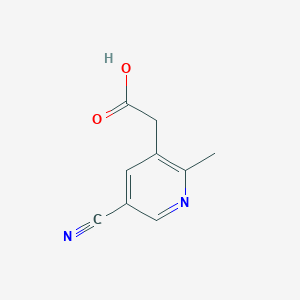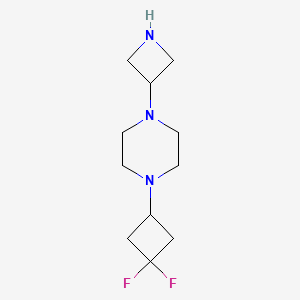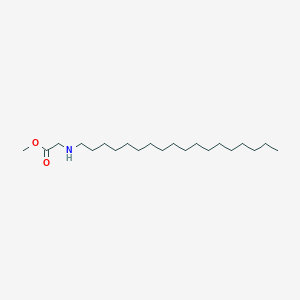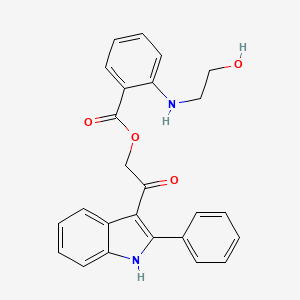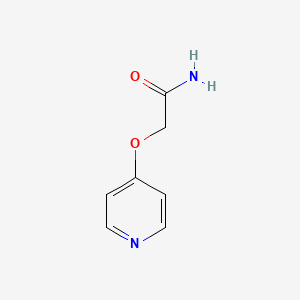
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium is a complex organic compound with a unique structure that includes multiple dimethylamino groups
Méthodes De Préparation
The synthesis of 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method involves the use of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, which react with primary amines to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of the dimethylamino groups is replaced by another functional group.
Addition: It can also undergo addition reactions with electrophiles, forming new compounds with different properties.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation . The major products formed from these reactions vary widely and can include a range of substituted amines and other nitrogen-containing compounds.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism by which 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its multiple dimethylamino groups can donate or accept electrons, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar compounds include other dimethylamino-substituted amines and propenium salts. For example:
1,3-Dichloro-1,3-bis(dimethylamino)propenium salts: These compounds share a similar structure and reactivity profile.
Dimethylamino methylene derivatives: These compounds are used in similar applications and have comparable reactivity.
What sets 3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)-N,N-dimethylprop-2-en-1-aminium apart is its unique combination of multiple dimethylamino groups, which enhances its reactivity and versatility in various chemical processes.
Propriétés
Formule moléculaire |
C10H23N4+ |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enyl]-dimethylazanium |
InChI |
InChI=1S/C10H22N4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6/h7,9H,8H2,1-6H3/p+1/b10-7-,11-9? |
Clé InChI |
UDOMALKMSZRFBX-RRNKDJTKSA-O |
SMILES isomérique |
C[NH+](C)C/C(=C/N(C)C)/N=CN(C)C |
SMILES canonique |
C[NH+](C)CC(=CN(C)C)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


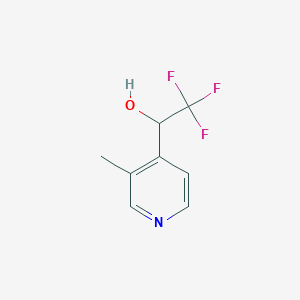
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
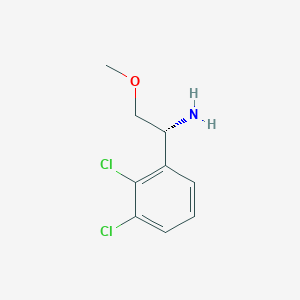

![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
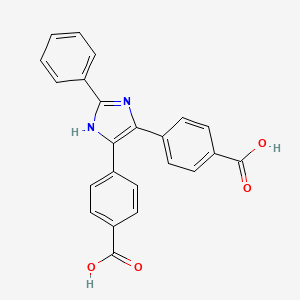
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
